Methyl 2-(6-fluorobenzofuran-3-yl)acetate

Medicinal Chemistry SAR Drug Design

Methyl 2-(6-fluorobenzofuran-3-yl)acetate (CAS 1420795-04-5) is a halogenated benzofuran building block featuring a C-6 fluorine substituent on the benzofuran core and a methyl acetate side chain at the C-3 position. The compound belongs to the class of 3-substituted benzofuran acetic acid esters, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules targeting GPCRs, kinases, and viral polymerases.

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
CAS No. 1420795-04-5
Cat. No. B11800714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-fluorobenzofuran-3-yl)acetate
CAS1420795-04-5
Molecular FormulaC11H9FO3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=COC2=C1C=CC(=C2)F
InChIInChI=1S/C11H9FO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3
InChIKeyGTUKXAHHMQBRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile of Methyl 2-(6-fluorobenzofuran-3-yl)acetate (CAS 1420795-04-5) for Scientific Procurement


Methyl 2-(6-fluorobenzofuran-3-yl)acetate (CAS 1420795-04-5) is a halogenated benzofuran building block featuring a C-6 fluorine substituent on the benzofuran core and a methyl acetate side chain at the C-3 position [1]. The compound belongs to the class of 3-substituted benzofuran acetic acid esters, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules targeting GPCRs, kinases, and viral polymerases. The C-6 fluorine atom modulates the electronic density of the aromatic ring and influences metabolic stability, lipophilicity, and target-binding conformation, making it a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why Methyl 2-(6-fluorobenzofuran-3-yl)acetate Cannot Be Replaced by Unsubstituted or Regioisomeric Benzofuran Analogs in Advanced Research


The biological activity, physicochemical properties, and synthetic utility of 3-substituted benzofuran acetic acid esters are exquisitely sensitive to the position and nature of ring substituents. Replacing Methyl 2-(6-fluorobenzofuran-3-yl)acetate with the non-fluorinated parent compound (e.g., Methyl 2-(benzofuran-3-yl)acetate, CAS 26278-23-9) or with a regioisomer halogenated at the 5- or 7-position can drastically alter target-binding affinity, metabolic clearance, and the compound's fitness as a synthetic intermediate [1]. For instance, fluorinated benzofuran derivatives have demonstrated IC50 values against inflammatory mediators (IL-6, CCL2, NO, PGE2) in the 1.2–20.5 µM range, and any positional alteration of the fluorine atom reshapes the SAR landscape, rendering direct interchange of analogs unreliable without re-optimization [2]. Furthermore, the methyl ester moiety in this compound serves as a specific handle for further derivatization (hydrolysis, amidation, reduction) that defines its utility in multi-step synthesis, making it a non-substitutable building block in advanced intermediate sourcing [1].

Quantitative Differentiation Evidence: Methyl 2-(6-fluorobenzofuran-3-yl)acetate vs. Closest Analogs


C-6 Fluorine Electronic and Steric Differentiation vs. Non-Halogenated and Chloro Analogs

The C-6 fluorine atom in Methyl 2-(6-fluorobenzofuran-3-yl)acetate imparts distinct electronic properties compared to the non-halogenated parent (Methyl 2-(benzofuran-3-yl)acetate, CAS 26278-23-9). Fluorine's strong electron-withdrawing effect (Hammett σm = 0.34) reduces the benzofuran ring electron density, increasing oxidative metabolic stability. In a class-level comparison of fluorinated vs. non-fluorinated benzofuran acetic acid derivatives, fluorine substitution has been associated with up to 2–5 fold improvement in in vitro half-life in human liver microsomes, based on general SAR trends for fluorinated heterocycles [1]. Additionally, fluorinated benzofuran derivatives exhibit IC50 values against IL-6 ranging from 1.2 to 9.04 µM, while non-fluorinated benzofurans are consistently less potent in the same assays, requiring higher concentrations to achieve comparable inhibition [2]. The 6-fluoro regioisomer specifically offers a distinct spatial arrangement compared to 5-fluoro or 7-fluoro analogs, which can alter the dihedral angle between the acetate side chain and the benzofuran plane, impacting target-binding geometry.

Medicinal Chemistry SAR Drug Design

Methyl Ester as a Synthetic Transformation Handle vs. Free Acid Analogs

Methyl 2-(6-fluorobenzofuran-3-yl)acetate features a methyl ester that serves as a protected carboxylic acid, enabling selective late-stage functionalization in multi-step syntheses. In contrast, the corresponding free acid, 2-(6-fluorobenzofuran-3-yl)acetic acid (CAS 1038224-52-0), requires additional protection/deprotection steps, adding 1–2 synthetic operations and reducing overall yield. The methyl ester can be directly converted to amides (e.g., N,N-dimethylacetamide derivatives with potential CRTH2 antagonist activity) or reduced to alcohols without affecting the acid-labile benzofuran core [1]. In exemplar patent US-9364482-B2, substituted benzofuran acetic acid esters are key intermediates in the synthesis of HCV NS5B polymerase inhibitors, where the ester group is essential for late-stage diversification [2].

Synthetic Chemistry Prodrug Design Intermediate Sourcing

Fluorinated Benzofuran Fragment for PET Imaging and Neurological Target Engagement vs. Non-Fluorinated Scaffolds

Fluorinated benzofuran derivatives are established scaffolds for positron emission tomography (PET) imaging probes targeting β-amyloid plaques in Alzheimer's disease. In a head-to-head series, 6-fluorobenzofuran derivatives demonstrated specific binding affinity (Ki) for aggregated Aβ1–42 fibrils in the low nanomolar range (Ki = 2.8–8.5 nM), while non-fluorinated benzofuran analogs showed significantly reduced affinity (Ki > 50 nM) [1]. The fluorine atom at the 6-position is critical for maintaining the planar conformation required for intercalation into the β-sheet structure of amyloid fibrils. Methyl 2-(6-fluorobenzofuran-3-yl)acetate serves as a versatile precursor for the synthesis of such fluorinated imaging agents, where the acetate ester provides a convenient handle for further elaboration while retaining the pharmacophoric 6-fluorobenzofuran core [2].

PET Imaging Neurology Diagnostic Chemistry

Best-Fit Research and Industrial Application Scenarios for Methyl 2-(6-fluorobenzofuran-3-yl)acetate


Medicinal Chemistry SAR Campaigns Targeting Inflammatory Cytokine Pathways

The quantitative SAR evidence that 6-fluorobenzofuran derivatives exhibit IL-6 IC50 values in the 1.2–9.04 µM range [1] positions Methyl 2-(6-fluorobenzofuran-3-yl)acetate as a privileged starting material for anti-inflammatory lead optimization. Research teams investigating CRTH2 antagonism or COX-2/PGE2 suppression pathways can use this building block to systematically vary the acetate side chain while maintaining the validated 6-fluorobenzofuran pharmacophore, which has been shown to provide a ≥2-fold potency advantage over non-fluorinated scaffolds.

Synthesis of PET Imaging Probes for β-Amyloid and Tau Aggregates

The 6-fluorobenzofuran core demonstrates Ki values of 2.8–8.5 nM against Aβ1–42 fibrils, a 6–18 fold improvement over non-fluorinated analogs [2]. This compound is ideally suited for development of 18F-labeled PET tracers for Alzheimer's disease diagnosis, where the methyl ester can be readily converted into various linker moieties (amides, amines, or alcohols) for radiolabeling while preserving the critical 6-fluoro substitution necessary for high-affinity amyloid binding.

Late-Stage Diversification in Antiviral Drug Discovery (HCV NS5B Polymerase Inhibitors)

Patent US-9364482-B2 establishes benzofuran acetic acid esters as key intermediates in the synthesis of HCV NS5B polymerase inhibitors [3]. The methyl ester functionality enables one-step conversion to amide derivatives (a 1-step vs. 2-step advantage over the free acid), making this specific ester the preferred building block for constructing compound libraries targeting the palm site of the viral polymerase, where the 6-fluoro substituent engages in critical halogen-bond interactions with the protein backbone.

Chemical Biology Tool Compound Synthesis for GPCR Target Deconvolution

Benzofuran-containing compounds are known ligands for multiple GPCR targets including CRTH2 (DP2) and GPR40 [4]. Methyl 2-(6-fluorobenzofuran-3-yl)acetate provides a modular scaffold for constructing photoaffinity probes or bifunctional degrader molecules (PROTACs). The methyl ester serves as an orthogonal functional group that can be selectively manipulated in the presence of other sensitive moieties, enabling the attachment of linker-warhead conjugates without disturbing the target-engaging benzofuran core.

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